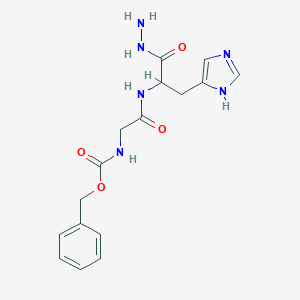

Z-Gly-his-nhnh2

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-[2-[[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O4/c17-22-15(24)13(6-12-7-18-10-20-12)21-14(23)8-19-16(25)26-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9,17H2,(H,18,20)(H,19,25)(H,21,23)(H,22,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTZAEQNJVCVTC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Gly His Nhnh2 and Analogous Peptide Hydrazides

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers flexibility in terms of scale and purification of intermediates. Several classical coupling techniques have been adapted for the synthesis of peptide hydrazides like Z-Gly-His-NHNH2.

Hydrazinolysis of Ester Precursors to Yield Hydrazides

A common and direct method for the preparation of peptide hydrazides is the hydrazinolysis of corresponding peptide esters. oup.com This reaction involves the nucleophilic attack of hydrazine (B178648) on the ester carbonyl, leading to the formation of the hydrazide and the corresponding alcohol. For the synthesis of Z-Gly-His-NHNH2, a plausible route would involve the initial synthesis of the dipeptide ester, Z-Gly-His-OMe or Z-Gly-His-OEt, followed by treatment with hydrazine hydrate.

The efficiency of hydrazinolysis can be influenced by the nature of the C-terminal amino acid. nih.gov Studies on a series of octapeptides have shown that this method is generally effective for a wide range of amino acids, yielding the desired peptide hydrazides in very good to excellent purities. nih.gov This approach is also compatible with various protecting groups and even post-translational modifications, highlighting its versatility. nih.gov

| C-Terminal Amino Acid | Yield of Peptide Hydrazide (%) | Purity (%) |

|---|---|---|

| Alanine | >95 | >95 |

| Leucine | >95 | >95 |

| Phenylalanine | >95 | >95 |

| Proline | >95 | >95 |

| Serine (tBu) | >95 | >95 |

| Aspartic Acid (OtBu) | >90 | >95 |

| Histidine (Trt) | >90 | >95 |

Table 1: Representative yields and purities of octapeptide hydrazides obtained via direct hydrazinolysis of peptidyl-Wang-TentaGel resins. Data compiled from studies on analogous peptide hydrazides. nih.gov

Mixed Anhydride (B1165640) Coupling Methods

The mixed anhydride method is a well-established technique for peptide bond formation that can also be applied to the synthesis of peptide hydrazides. organicreactions.org This method involves the activation of the C-terminal carboxyl group of an N-protected amino acid or peptide with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine to form a mixed anhydride. This activated intermediate is then reacted with a nucleophile, in this case, a protected hydrazine derivative, to form the peptide hydrazide.

For the synthesis of Z-Gly-His-NHNH2, Z-Glycine would first be activated to form a mixed anhydride. This reactive intermediate would then be treated with a suitable protected form of histidine hydrazide. Alternatively, the dipeptide Z-Gly-His-OH could be activated and subsequently reacted with hydrazine. While this method is rapid and effective, careful control of the reaction temperature is crucial to minimize side reactions, including racemization. researchgate.net

DCC and Active Ester Mediated Approaches

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in peptide synthesis that facilitates the formation of a peptide bond by activating the carboxylic acid group. thieme-connect.de The activated intermediate, an O-acylisourea, can then react with an amine component. For the synthesis of peptide hydrazides, this amine component would be hydrazine or a protected derivative. To suppress side reactions and reduce the risk of racemization, DCC is often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). thieme-connect.de The byproduct of this reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. thieme-connect.de

An alternative to the in-situ activation with DCC is the use of pre-formed active esters. In this approach, the N-protected amino acid or peptide is first converted into a more stable but still reactive ester, such as a p-nitrophenyl (ONp) or N-hydroxysuccinimide (OSu) ester. This active ester can then be isolated, purified, and subsequently reacted with hydrazine to yield the desired peptide hydrazide. This two-step process can offer better control over the reaction and purification of the final product.

Stereochemical Control and Racemization Mitigation during Hydrazide Formation

Maintaining the stereochemical integrity of the amino acid residues is paramount in peptide synthesis. The activation of the carboxyl group, a necessary step for peptide bond formation, can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to racemization. nih.gov Histidine is particularly prone to racemization during coupling reactions.

Several strategies are employed to mitigate racemization:

Choice of Coupling Reagent: The selection of the coupling reagent and any additives is critical. The use of carbodiimides with additives like HOBt or its derivatives is a common strategy to suppress racemization. thieme-connect.de

Reaction Conditions: Careful control of reaction temperature, typically performing the coupling at low temperatures, can significantly reduce the extent of racemization. The choice of solvent and base can also play a crucial role.

Protecting Groups: The nature of the N-terminal protecting group can influence the degree of racemization.

Hydrazinolysis Conditions: Studies have shown that the direct hydrazinolysis of peptide esters from solid supports proceeds with stereochemical stability, offering a reliable method for producing optically pure peptide hydrazides. nih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis has revolutionized the way peptides are made, offering significant advantages in terms of efficiency and automation. The development of specialized resins has enabled the direct synthesis of peptide hydrazides on a solid support.

Application of Stable Hydrazide Resin Linkers (e.g., Fmoc-NHNH-Trt Resins)

A significant advancement in the solid-phase synthesis of peptide hydrazides has been the development of stable hydrazide resin linkers. nih.gov Among these, resins based on a trityl linker, such as Fmoc-NHNH-Trt(2-Cl)-resin, have proven to be particularly effective. nih.govresearchgate.net The use of 9-fluorenylmethyl carbazate (B1233558) (Fmoc-NHNH2) for loading onto trityl chloride resins results in a highly stable linker that is compatible with standard Fmoc-based SPPS protocols. nih.gov

These resins exhibit excellent stability under various storage conditions, both dry and in different solvents, at room temperature and frozen, without the need for an inert atmosphere. nih.govresearchgate.net This stability is a major advantage over previously used hydrazine-based resins, which were often unstable and required fresh preparation. nih.gov

| Storage Condition | Duration (days) | Loading Retention (%) |

|---|---|---|

| -10°C, Dry under N2 | 28 | >99 |

| -10°C, Dry in Air | 28 | >99 |

| Room Temperature, Dry in Air | 28 | >99 |

| -10°C, in DCM | 30 | >99 |

| -10°C, in DMF | 30 | >99 |

Table 2: Stability of Fmoc-NHNH-Trt Tentagel® XV resin under various storage conditions, demonstrating high retention of loading capacity. nih.govresearchgate.net

The peptide chain is assembled on the resin using standard Fmoc chemistry. Upon completion of the synthesis, the peptide hydrazide is cleaved from the resin using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA). researchgate.net This methodology has been successfully applied to the synthesis of long and complex peptide hydrazides. nih.gov

Fmoc/tBu and Boc/Bzl Protecting Group Compatibility in Hydrazide Synthesis

The choice between the two most widely used orthogonal protection strategies in peptide synthesis, Fmoc/tBu and Boc/Bzl, is fundamental. americanpeptidesociety.orgpeptide.com In the context of synthesizing Z-Gly-His-NHNH2, where the N-terminus is protected by a benzyloxycarbonyl (Z) group, the Boc/Bzl strategy is inherently more compatible. The Z group is a classic urethane-type protecting group, removable by conditions such as hydrogenolysis or strong acids like HBr/AcOH, which aligns with the acid-labile nature of the Boc/Bzl approach. creative-peptides.com

The Fmoc/tBu strategy relies on a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. iris-biotech.de While Fmoc chemistry is popular for its mild deprotection conditions, the Z-group's stability to the piperidine (B6355638) treatment used for Fmoc removal would necessitate a final, separate deprotection step if a hybrid strategy were employed. For a short peptide like Z-Gly-His-NHNH2, a consistent Boc/Bzl strategy is often more straightforward.

The histidine side chain's imidazole (B134444) ring presents a particular challenge due to its nucleophilicity, which can lead to side reactions, and its basicity, which can catalyze racemization. peptide.comnih.gov In both Fmoc and Boc strategies, protection of the imidazole nitrogen is crucial for minimizing these issues.

| Protecting Group Strategy | Nα-Protection | Histidine Side-Chain Protection | C-Terminal Hydrazide Formation | Cleavage/Deprotection Conditions |

| Boc/Bzl | Z (Benzyloxycarbonyl) or Boc (tert-Butoxycarbonyl) | Tos (p-Toluenesulfonyl), Dnp (Dinitrophenyl), Bom (Benzyloxymethyl) | Hydrazinolysis of a methyl or ethyl ester; Direct coupling to a hydrazine-functionalized resin. | Strong acids (e.g., HF, TFMSA) for Boc and Bzl groups; Hydrogenolysis for Z and Bzl groups. |

| Fmoc/tBu | Fmoc (9-Fluorenylmethyloxycarbonyl) | Trt (Trityl), Mmt (Monomethoxytrityl), Bum (tert-Butoxymethyl) | Use of a hydrazine-linked resin (e.g., hydrazine-2-chlorotrityl resin). cytosynthesis.com | Piperidine for Fmoc removal; TFA for tBu groups and cleavage from resin. |

For the synthesis of Z-Gly-His-NHNH2, a solution-phase approach might involve the synthesis of Z-Gly-OH followed by coupling to His-NHNH2. Alternatively, Z-Gly-His-OMe could be synthesized, followed by hydrazinolysis to yield the desired product. acs.org In a solid-phase peptide synthesis (SPPS) approach, a hydrazine-functionalized resin would be the support of choice. oup.comiris-biotech.de

Convergent and Divergent Fragment Condensation Techniques for Peptide Elongation

The synthesis of a dipeptide like Z-Gly-His-NHNH2 can be approached through either a linear (divergent) or a convergent strategy.

Divergent (Stepwise) Synthesis: This is the most common approach in SPPS. The synthesis would commence with a hydrazine-functionalized resin. The first amino acid, histidine, would be coupled, followed by the removal of its Nα-protecting group, and then the coupling of Z-glycine. This linear, step-by-step assembly is efficient for short peptides. jpt.com

Convergent Synthesis: In a convergent approach, the peptide is assembled from pre-synthesized fragments. For Z-Gly-His-NHNH2, this would involve the synthesis of two separate fragments, for instance, Z-Gly-OH and H-His-NHNH2. These fragments would then be coupled in solution. This method can be advantageous for longer peptides as it allows for the purification of intermediate fragments, potentially leading to a purer final product. researchgate.net However, for a dipeptide, the benefits of a convergent strategy are less pronounced compared to a straightforward linear synthesis. The key challenge in fragment condensation is the risk of racemization at the C-terminal residue of the activated fragment, which must be carefully controlled.

| Synthesis Strategy | Description | Advantages for Z-Gly-His-NHNH2 | Disadvantages for Z-Gly-His-NHNH2 |

| Divergent | Stepwise addition of amino acids to a growing chain on a solid support. | Simple, well-established, and easily automated. | Potential for accumulation of impurities with each cycle (less of a concern for a dipeptide). |

| Convergent | Synthesis of peptide fragments followed by their coupling. | Allows for purification of intermediate fragments. | More complex for a short peptide; risk of racemization during fragment coupling. |

Optimization of SPPS Protocols for Challenging Peptide Sequences

While a Gly-His sequence is not typically classified as a "difficult sequence" in the same vein as long, hydrophobic, or aggregation-prone peptides, the presence of histidine necessitates specific optimization considerations to ensure high purity and yield. gyrosproteintechnologies.comgyrosproteintechnologies.com

Histidine Racemization: The imidazole ring of histidine can catalyze the racemization of the α-carbon during the activation step of coupling. This can be mitigated by using specific protecting groups on the imidazole ring, such as N(π)-benzyloxymethyl (Bom) in Boc chemistry or N(im)-trityl (Trt) in Fmoc chemistry. nih.gov The choice of coupling reagents also plays a role; reagents that form highly reactive intermediates, such as carbodiimides with additives like HOBt or Oxyma, can help to speed up the coupling reaction and reduce the time available for racemization.

Incomplete Coupling: Glycine (B1666218), due to its lack of a side chain, can sometimes present challenges in coupling, particularly in sterically hindered environments. creative-peptides.com Ensuring complete coupling of Z-Gly onto the resin-bound histidine is crucial. This can be achieved by using a slight excess of the activated amino acid and allowing for sufficient reaction time. Monitoring the coupling reaction using a colorimetric test (e.g., the Kaiser test) can confirm the absence of free primary amines.

Aggregation: Although less likely for a dipeptide, the potential for on-resin aggregation can be minimized by choosing appropriate solvents that promote resin swelling and peptide chain solvation, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.gov

Green Chemistry Principles in Peptide Hydrazide Synthesis Research

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. jpt.com For the synthesis of Z-Gly-His-NHNH2, several green chemistry strategies can be considered.

Solvent Selection: Traditional SPPS relies heavily on solvents like DMF and dichloromethane (B109758) (DCM), which are classified as hazardous. peptide.com Research is ongoing into the use of more environmentally benign solvents. For instance, replacing DMF with a mixture of DMSO and ethyl acetate (B1210297) has been explored for the synthesis of peptide hydrazides on preloaded resins. iris-biotech.de

Reagent Stoichiometry: Minimizing the excess of reagents, such as coupling agents and protected amino acids, reduces waste. Optimization of coupling conditions can allow for the use of near-stoichiometric amounts of reactants without compromising yield.

Atom Economy: The use of side-chain unprotected arginine and histidine has been explored to improve the atom economy of the synthesis process. rsc.org While this approach is more challenging, it reduces the number of protecting groups that need to be added and subsequently removed.

Energy Efficiency: The use of microwave-assisted SPPS can significantly reduce reaction times for coupling and deprotection steps, leading to lower energy consumption.

Waste Reduction: The use of preloaded hydrazide resins can streamline the synthesis and reduce the number of synthetic steps required, thereby minimizing waste generation. iris-biotech.de Cleavage from certain hydrazide resins can be achieved under milder acidic conditions, such as 5% HCl in aqueous acetone, which reduces the reliance on large volumes of trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

Characterization of Side Reactions and Impurity Formation during Z-Gly-His-NHNH2 Synthesis

Several side reactions can occur during the synthesis of Z-Gly-His-NHNH2, leading to the formation of impurities that can complicate purification and compromise the final product's quality. nih.govresearchgate.net

Diketopiperazine Formation: The sequence Gly-His at the N-terminus of a growing peptide chain is particularly susceptible to diketopiperazine formation. After the deprotection of the glycine's Nα-amino group, it can intramolecularly attack the ester linkage of the histidine to the resin, cleaving the dipeptide from the support and forming the cyclic dipeptide cyclo(Gly-His). wikipedia.org This is a significant side reaction that can be minimized by coupling the third amino acid as quickly as possible after the deprotection of the second residue.

Racemization: As previously mentioned, histidine is prone to racemization. The presence of diastereomeric impurities can be detected by chiral chromatography or by NMR analysis of the final product.

Incomplete Deprotection/Coupling: Failure to completely remove a protecting group or to achieve complete coupling at each step can lead to deletion sequences (missing an amino acid) or truncated peptides. mdpi.com In the case of Z-Gly-His-NHNH2, incomplete coupling of Z-Gly would result in His-NHNH2 as an impurity.

Side-Chain Acylation: If the histidine imidazole ring is unprotected, it can be acylated during the coupling step. While this is often a reversible modification, it can lead to the formation of byproducts. peptide.com

Hydrazide-Related Side Reactions: During cleavage from the resin with strong acids like TFA, the hydrazide moiety can undergo trifluoroacetylation, complicating the workup and purification. iris-biotech.de

| Impurity Type | Origin | Mitigation Strategy |

| Diketopiperazine | Intramolecular cyclization of the dipeptidyl-resin. | Rapid coupling of the subsequent amino acid after deprotection. |

| Diastereomers | Racemization of the histidine residue during activation. | Use of appropriate side-chain protection (e.g., Trt, Bom) and optimized coupling reagents. |

| Deletion Sequences | Incomplete coupling of an amino acid. | Use of a slight excess of activated amino acid, sufficient reaction time, and monitoring of the reaction. |

| Truncated Peptides | Incomplete deprotection of the Nα-protecting group. | Ensuring complete deprotection through optimized reaction conditions and monitoring. |

| Side-Chain Acylation | Reaction of the unprotected histidine imidazole ring with the activated carboxyl group. | Protection of the histidine side chain. |

| Trifluoroacetylated Hydrazide | Reaction of the hydrazide with TFA during cleavage. | Use of milder cleavage conditions where possible. |

Advanced Chemical Derivatization and Bioconjugation Strategies Involving Z Gly His Nhnh2

Conversion to Acyl Azides for Amide Bond Formation

A cornerstone of peptide chemistry involves the formation of amide bonds, and peptide hydrazides like Z-Gly-His-NHNH2 offer a classic yet robust route to achieve this via acyl azide (B81097) intermediates. The process begins with the conversion of the C-terminal hydrazide to a highly reactive acyl azide. This transformation is typically achieved through treatment with a nitrosylating agent, such as sodium nitrite (B80452) (NaNO2), under acidic conditions. oup.comresearchgate.net The optimal pH for this reaction is generally between 3.0 and 4.0, a range where the amine groups of standard amino acid residues are protonated, thus preventing them from undergoing undesired side reactions. researchgate.net

Once formed, the peptide acyl azide can readily react with a primary amine nucleophile to form a stable amide bond, effectively coupling two peptide fragments or attaching a small molecule. This method, known as the acyl azide method of peptide coupling, dates back to the early days of peptide synthesis. oup.com A significant advantage of this approach is the relatively low risk of racemization at the C-terminal amino acid residue, a common issue in other activation methods. The high reactivity of the acyl azide allows for efficient coupling, making it a valuable tool for both solution-phase and solid-phase peptide synthesis (SPPS). oup.com

Furthermore, the acyl azide intermediate can undergo a Curtius rearrangement, particularly upon oxidation, to generate an isocyanate. researchgate.netacs.org This isocyanate is also a highly reactive species that can be trapped by various nucleophiles, including hydrazines, aromatic thiols, and hydroxylamines, to form a diverse range of C-terminally modified peptides. researchgate.netacs.org This dual reactivity of the acyl azide—direct coupling and rearrangement to an isocyanate—broadens the synthetic utility of Z-Gly-His-NHNH2 as a precursor for complex peptide architectures.

Synthesis of Peptide Thioesters and Thioester Surrogates

Peptide thioesters are critical intermediates in modern protein synthesis, most notably for their role in Native Chemical Ligation (NCL). Z-Gly-His-NHNH2 and other peptide hydrazides serve as valuable precursors for the synthesis of these essential thioester surrogates.

Thiol-Mediated Conversion from Hydrazides

A widely employed strategy for converting peptide hydrazides into thioesters involves a two-step, one-pot process. First, the peptide hydrazide is converted to the corresponding acyl azide using sodium nitrite at a low temperature (-15 °C) and acidic pH (3.0). researchgate.net Following the formation of the acyl azide, a thiol, such as 4-mercaptophenylacetic acid (MPAA), is introduced. researchgate.net The thiol attacks the acyl azide, leading to the formation of the desired peptide thioester in situ. researchgate.net This method is particularly advantageous as it allows for the synthesis of unprotected peptide thioesters, which can be directly used in subsequent ligation reactions without the need for cumbersome protecting group manipulations. nih.gov The excess thiol in the reaction mixture also serves to reduce any potential S-nitrosothiol or disulfide side products that might form if the peptide contains cysteine residues. researchgate.net

Post-Synthetic Activation of C-Termini for Thioester Formation

The C-terminal hydrazide of Z-Gly-His-NHNH2 represents a form of "post-synthetic" activation. The peptide chain can be assembled using standard solid-phase peptide synthesis (SPPS) techniques, culminating in the C-terminal hydrazide. researchgate.net This stable precursor can be purified and stored before its activation to the thioester immediately prior to a ligation reaction. This "just-in-time" activation minimizes the risk of hydrolysis that peptide thioesters are susceptible to, providing a more robust and flexible approach to protein synthesis. nih.gov This strategy is particularly valuable for the synthesis of large proteins, where multiple peptide fragments need to be prepared and ligated in a sequential manner. researchgate.net

Chemoselective Ligation Reactions (e.g., Native Chemical Ligation)

Z-Gly-His-NHNH2 is an excellent precursor for peptide fragments intended for use in chemoselective ligation reactions, the most prominent of which is Native Chemical Ligation (NCL). NCL is a powerful technique for joining two unprotected peptide fragments to form a larger polypeptide chain with a native amide bond at the ligation site. researchgate.net The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. iris-biotech.de

Incorporation into Heterocyclic Compounds and Other Derivatives

The reactivity of the hydrazide group in Z-Gly-His-NHNH2 extends beyond amide bond and thioester formation, enabling its incorporation into a variety of heterocyclic structures and other derivatives. The hydrazide moiety can undergo condensation reactions with aldehydes and ketones to form stable hydrazones. iris-biotech.de This hydrazone ligation is a highly chemoselective reaction that can be performed under mild, aqueous conditions, making it suitable for bioconjugation applications. researchgate.net

Furthermore, the isocyanate intermediate, generated from the acyl azide via the Curtius rearrangement, can react with a range of nucleophiles to yield diverse C-terminal modifications. researchgate.netacs.orgiris-biotech.de For example, reaction with hydrazines produces semicarbazides, while reaction with hydroxylamines yields N-hydroxyureas. This versatility allows for the late-stage diversification of peptides, where the biological activity or physicochemical properties of a peptide can be fine-tuned by modifying its C-terminus. explorationpub.com

Strategies for Enhancing Peptide Solubility through Hydrazide Modification

The conversion to a carboxylic acid can be achieved through oxidation of the hydrazide with reagents like potassium peroxymonosulfate (B1194676) (Oxone) or via the acyl azide intermediate followed by treatment with β-mercaptoethanol (BME). explorationpub.com The synthesis of a C-terminal amide can be accomplished through ammonolysis of the acyl azide or via a Staudinger reaction. explorationpub.com These late-stage modifications allow for the generation of peptide libraries with varying C-termini from a common hydrazide precursor, facilitating the optimization of properties like solubility and biological activity. explorationpub.com

Reaction Summary Table

| Starting Material | Reagents | Intermediate | Product | Application |

| Peptide Hydrazide | NaNO₂, H⁺ | Acyl Azide | Peptide Amide | Peptide Synthesis |

| Peptide Hydrazide | 1. NaNO₂, H⁺ 2. Thiol (e.g., MPAA) | Acyl Azide | Peptide Thioester | Native Chemical Ligation |

| Peptide Hydrazide | Oxidation, then Curtius Rearrangement | Isocyanate | C-terminally Modified Peptide | Bioconjugation |

| Peptide Hydrazide | Aldehyde or Ketone | - | Hydrazone | Bioconjugation |

| Peptide Hydrazide | 1. NaNO₂, H⁺ 2. NH₄OAc or TCEP | Acyl Azide | Peptide Amide | Late-stage Diversification |

| Peptide Hydrazide | Oxone or 1. NaNO₂, H⁺ 2. BME | Acyl Azide (for BME route) | Peptide Acid | Late-stage Diversification |

Structure Activity Relationship Sar Studies and Rational Design Approaches

Identification of Key Structural Determinants for Biochemical Activity (Non-Clinical)

Non-clinical investigations have pointed towards the potential of Gly-His containing peptides to act as inhibitors of metalloproteinases, a class of enzymes involved in tissue remodeling and disease progression. The imidazole (B134444) ring of the histidine residue is a key structural feature, capable of coordinating with the zinc ion present in the active site of these enzymes, thereby inhibiting their catalytic activity.

A study on poly-histidine-poly-glycine peptides demonstrated that the histidine residues are crucial for disrupting the zinc ion coordination within the central catalytic domain of matrix metalloproteinases (MMPs), leading to their inhibition. mdpi.com This suggests that the Gly-His motif within Z-Gly-His-NHNH2 is a primary determinant of its potential inhibitory action against metalloproteinases.

Table 1: Key Structural Determinants of Z-Gly-His-NHNH2 and their Postulated Roles

| Structural Component | Postulated Role in Biochemical Activity |

| Histidine Residue | Imidazole ring coordinates with the zinc ion in the active site of metalloproteinases. |

| Glycine (B1666218) Residue | Provides conformational flexibility and acts as a spacer. |

| Benzyloxycarbonyl (Z) Group | Influences lipophilicity and binding to the enzyme's active site. |

| Hydrazide Moiety | Participates in hydrogen bonding and other interactions within the active site. |

Design Principles for Z-Gly-His-NHNH2 Derivatives based on SAR (Non-Clinical)

The insights gained from SAR studies provide a rational basis for designing novel Z-Gly-His-NHNH2 derivatives with enhanced biochemical activity. The primary goal is often to optimize the interaction with the target enzyme, improve stability, and enhance selectivity.

One key design principle involves modifying the histidine side chain to fine-tune its coordination with the metal ion in the enzyme's active site. This could involve introducing substituents on the imidazole ring to alter its electronic properties or steric bulk.

Another approach focuses on the benzyloxycarbonyl group. Replacing it with other aromatic or aliphatic groups can modulate the compound's hydrophobicity and potentially lead to improved interactions with hydrophobic pockets within the enzyme's active site. The design of hydrazide-hydrazone inhibitors has shown that the nature of the aromatic aldehyde component can significantly influence inhibitory activity. nih.govresearchgate.net

Furthermore, the peptide backbone itself can be modified. Introducing non-natural amino acids or altering the stereochemistry can impose conformational constraints, leading to a more favorable binding conformation and increased resistance to proteolytic degradation.

Impact of Amino Acid Substitutions and Other Modifications on Biochemical Functions

Systematic amino acid substitutions in the Gly-His dipeptide core can have a profound impact on the biochemical functions of Z-Gly-His-NHNH2 analogs. Replacing glycine with other amino acids can alter the conformational flexibility of the molecule. For instance, substituting glycine with a more sterically hindered amino acid could restrict the range of accessible conformations, potentially locking the molecule into a more active or inactive state.

Replacing histidine with other amino acids that can coordinate with metal ions, such as cysteine or aspartic acid, could be explored to modulate the inhibitory potency and selectivity towards different metalloproteinases. However, the specific geometry and electronic properties of the imidazole ring are often optimal for binding to the zinc ion in many metalloproteinases.

Modifications to the hydrazide moiety can also be beneficial. For example, converting the hydrazide to a hydrazone by reacting it with an aldehyde or ketone introduces a new substituent that can be tailored to interact with specific residues in the enzyme's active site, as demonstrated in studies on laccase inhibitors. nih.govresearchgate.net

Table 2: Potential Modifications to Z-Gly-His-NHNH2 and their Expected Impact

| Modification | Rationale | Expected Impact on Biochemical Function |

| Substitution of Glycine | Alter conformational flexibility. | May increase or decrease binding affinity depending on the substituent. |

| Modification of Histidine | Modulate metal ion coordination. | Could alter potency and selectivity for different metalloproteinases. |

| Replacement of Z-group | Modify lipophilicity and hydrophobic interactions. | May improve binding to hydrophobic pockets in the active site. |

| Derivatization of Hydrazide | Introduce new interaction points. | Can enhance binding affinity and selectivity. |

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of Z-Gly-His-NHNH2 is a critical determinant of its ability to bind to its biological target. Conformational analysis, through computational modeling and experimental techniques, helps to understand the preferred shapes of the molecule and how these shapes influence its interactions with enzymes.

The flexibility of the glycine residue allows the peptide backbone to adopt a range of conformations. The orientation of the histidine side chain, in particular the imidazole ring, is crucial for its interaction with the target enzyme. The benzyloxycarbonyl group also has rotational freedom, which can affect how the molecule presents itself to the binding site.

Rational design of peptide-based inhibitors often involves introducing conformational constraints to reduce the entropic penalty upon binding. nih.gov This can be achieved by cyclization or by incorporating rigid amino acids. By understanding the bioactive conformation of Z-Gly-His-NHNH2, medicinal chemists can design more rigid analogs that are pre-organized for binding, leading to higher affinity and selectivity.

Computational Chemistry and Theoretical Modeling of Z Gly His Nhnh2

Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the conformational landscape and electronic properties of peptide derivatives. rsc.org For a flexible molecule like Z-Gly-His-NHNH2, numerous conformations are possible due to the rotation around several single bonds.

Conformational Analysis: The goal of conformational analysis is to identify the low-energy, stable three-dimensional structures of the molecule. nih.gov This process typically begins by generating a wide range of possible starting geometries. Full geometry optimization is then performed using a DFT method, such as B3LYP or M06-2X, often paired with a basis set like 6-311+G(d,p), to locate energy minima on the potential energy surface. nih.govmdpi.com Each resulting stationary point is confirmed as a true minimum by calculating the second derivatives of the energy. mdpi.com

For dipeptides, stable conformations are often characterized by specific intramolecular hydrogen bonds, such as C5 (involving the N-H and C=O of the same residue) and C7 (a γ-turn, involving the N-H of one residue and the C=O of the preceding residue). iiserpune.ac.inresearchgate.net In the case of Z-Gly-His-NHNH2, the flexible glycine (B1666218) residue and the bulky histidine side chain, along with the benzyloxycarbonyl (Z) group and the hydrazide terminus, contribute to a complex conformational space. iiserpune.ac.in Theoretical calculations can determine the relative energies of these conformers, predicting which shapes are most likely to exist. nih.gov

Electronic Structure: Once stable conformers are identified, DFT is used to analyze their electronic structure. This includes calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). tandfonline.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. tandfonline.com The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding non-covalent interactions, including how the molecule might interact with a biological receptor. tandfonline.com

Table 1: Illustrative DFT Data for Hypothetical Z-Gly-His-NHNH2 Conformers This table presents hypothetical data based on typical computational results for similar dipeptides to illustrate the output of a DFT analysis.

| Conformer | Dominant Intramolecular H-Bond | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Theoretical Dipole Moment (Debye) |

|---|---|---|---|---|

| Conformer A (Extended) | None | 2.5 | 5.8 | 3.1 |

| Conformer B (γ-turn) | C7 (Gly C=O ··· His N-H) | 0.0 | 6.2 | 4.5 |

| Conformer C (Folded) | Side-chain to backbone | 0.8 | 6.1 | 5.2 |

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

To understand how Z-Gly-His-NHNH2 might function in a biological context, molecular docking and molecular dynamics (MD) simulations are employed to model its interaction with protein receptors. chemmethod.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (Z-Gly-His-NHNH2) when bound to a receptor to form a stable complex. ekb.eg The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function. This method helps identify plausible binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. chemmethod.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, analyzing the physical movements of atoms and molecules over time. wikipedia.org Starting from a docked pose, MD simulations solve Newton's equations of motion for the system, revealing the stability of the binding mode and the flexibility of the complex. wikipedia.orgplos.org Simulations on related Gly-His containing metallopeptides have been used to clarify binding orientations with macromolecules like DNA. nih.govresearchgate.net These studies show that specific parts of the peptide, such as the histidine imidazole (B134444) ring and terminal groups, can act as crucial hydrogen bond donors or acceptors, anchoring the ligand in the receptor's binding groove. nih.govresearchgate.net The simulations can also calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.

Table 2: Typical Ligand-Receptor Interactions for a Peptide like Z-Gly-His-NHNH2 Identified via Simulation This table illustrates the types of interactions commonly identified in docking and MD studies.

| Interaction Type | Peptide Group Involved | Receptor Residue Example | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Histidine Imidazole N-H | Aspartate (ASP) | 1.8 - 2.5 |

| Hydrogen Bond | Peptide Backbone C=O | Arginine (ARG) | 1.9 - 2.8 |

| Hydrogen Bond | Hydrazide -NHNH2 | Glutamate (GLU) | 2.0 - 3.0 |

| π-π Stacking | Z-group Phenyl Ring | Phenylalanine (PHE) | 3.5 - 4.5 |

| Electrostatic (Salt Bridge) | Protonated Histidine | Aspartate (ASP) | < 4.0 |

In Silico Design and Virtual Screening of Z-Gly-His-NHNH2 Analogues

In silico design and virtual screening are computational strategies used to identify new molecules with potentially enhanced activity or improved properties based on a lead compound like Z-Gly-His-NHNH2. chemrxiv.org

Virtual Screening: Virtual screening involves searching large databases of chemical compounds to find molecules that are likely to bind to a specific biological target. nih.gov In a ligand-based approach, a pharmacophore model is first developed from the known active compound, Z-Gly-His-NHNH2. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. nih.govf1000research.com The database is then computationally filtered to select compounds that match this pharmacophore. f1000research.com

In Silico Design: Alternatively, structure-based design focuses on modifying the lead compound to improve its interaction with the target receptor. Based on docking or MD simulation results, specific functional groups on Z-Gly-His-NHNH2 can be computationally altered. For example, the glycine could be replaced with a more rigid amino acid to reduce conformational flexibility, or the benzyloxycarbonyl group could be substituted to enhance binding affinity or improve pharmacokinetic properties. The newly designed analogues are then re-docked and evaluated in silico before being prioritized for chemical synthesis and experimental testing. nih.gov This iterative process of design and evaluation accelerates the discovery of more potent and selective compounds. chemrxiv.orgnih.gov

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding) and Molecular Stability

The stability of a particular conformation of Z-Gly-His-NHNH2 is largely determined by the network of its intramolecular interactions. smu.edu Computational methods are essential for identifying and quantifying these forces.

Hydrogen Bonding: Intramolecular hydrogen bonds (IMHBs) are critical in defining the secondary structure and stability of peptides. researchgate.net Computational methods can precisely identify the atoms involved in these bonds and characterize their geometry (donor-acceptor distance and angle). mdanalysis.org In peptides, common IMHBs lead to folded structures like β-turns and γ-turns. nih.gov For Z-Gly-His-NHNH2, potential IMHBs could form between the peptide backbone amide and carbonyl groups, as well as involving the histidine side chain, the Z-group carbonyl, and the terminal hydrazide group.

Table 3: Common Intramolecular Hydrogen Bonds in Dipeptides and Their Typical Characteristics This table is based on general findings for dipeptides and illustrates the parameters used to analyze molecular stability.

| Hydrogen Bond Type | Atoms Involved (Donor ··· Acceptor) | Typical Distance (Å) | Typical Angle (°) | Calculated Stabilization Energy (kcal/mol) |

|---|---|---|---|---|

| γ-turn (C7) | N-H(i+1) ··· O=C(i) | 1.9 - 2.2 | 140 - 160 | -3 to -6 |

| C5 | N-H(i) ··· O=C(i) | 2.0 - 2.4 | 100 - 120 | -1 to -3 |

| Side-Chain to Backbone | His N-H ··· Backbone C=O | 1.9 - 2.5 | 150 - 175 | -4 to -8 |

| Side-Chain to Side-Chain | - | Variable | Variable | Variable |

Advanced Analytical Techniques for Characterization in Research Contexts

Chromatographic Methodologies

Chromatographic techniques are fundamental in the analysis of synthetic peptides, offering powerful tools for both the assessment of purity and the isolation of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthetic peptides like Z-Gly-His-NHNH2. jchemrev.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, separating peptides based on their hydrophobicity. matrixscience.com The separation is typically achieved using a C18 stationary phase and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724), with an acidic modifier like trifluoroacetic acid (TFA). researchgate.netscispace.com

The purity of a peptide sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks, with detection commonly performed using UV absorbance at wavelengths around 210-230 nm where the peptide bond absorbs. researchgate.net For Z-Gly-His-NHNH2, a successful synthesis and purification would be indicated by a single major peak with a purity level often exceeding 95% for research applications.

Illustrative HPLC Purity Analysis of a Z-Gly-His-NHNH2 Analog:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~15.8 min |

| Purity | >98% |

This table represents typical data for a closely related protected dipeptide and serves as an illustrative example.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. uzh.chnih.gov This technique is crucial for confirming the molecular weight of Z-Gly-His-NHNH2 and for identifying any process-related impurities. nih.govnih.govmtoz-biolabs.com The theoretical monoisotopic mass of Z-Gly-His-NHNH2 is approximately 360.16 Da. An LC-MS analysis would be expected to show a prominent ion corresponding to this mass (e.g., [M+H]⁺ at m/z 361.17).

Impurities that can arise during solid-phase peptide synthesis include deletion sequences (e.g., Z-His-NHNH2), insertion sequences, or peptides with incomplete removal of protecting groups. researchgate.net LC-MS can detect these impurities as peaks with different mass-to-charge ratios eluting at or near the main product peak.

Table of Potential Impurities in Z-Gly-His-NHNH2 Synthesis and Their Expected Masses:

| Impurity | Description | Expected [M+H]⁺ (m/z) |

| Z-His-NHNH2 | Deletion of Glycine (B1666218) | 304.14 |

| Gly-His-NHNH2 | Incomplete N-terminal protection | 227.12 |

| Z-Gly-His-OH | Hydrolysis of hydrazide | 361.14 |

This table is illustrative and lists potential impurities that could be identified using LC-MS.

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Z-Gly-His-NHNH2, serving as a critical component of its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules in solution. uobasrah.edu.iq For Z-Gly-His-NHNH2, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms and the presence of all expected structural motifs. springernature.com

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the benzyloxycarbonyl (Z) group, the imidazole (B134444) ring protons of histidine, the α-protons of both glycine and histidine, and the methylene (B1212753) protons of the Z group and the histidine side chain. In ¹³C NMR, distinct resonances would be observed for the carbonyl carbons of the amide bond and the Z group, the aromatic carbons, and the aliphatic carbons of the amino acid residues. acs.org

Illustrative ¹³C NMR Chemical Shifts for a Structurally Similar Peptide (Bz-His-Gly-His-NH2):

| Carbon Atom | Chemical Shift (ppm) |

| Bz C=O | ~167 |

| His C=O | ~172 |

| Gly C=O | ~170 |

| His Cα | ~54 |

| Gly Cα | ~43 |

| His Cβ | ~28 |

| Imidazole C | 118-135 |

| Bz Aromatic C | 127-136 |

Data is based on the related compound Bz-His-Gly-His-NH2 and serves as a representative example.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. okstate.edu The IR spectrum of Z-Gly-His-NHNH2 would display characteristic absorption bands confirming the presence of key functional groups.

Key expected absorptions include N-H stretching vibrations for the amide and hydrazide groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching for the urethane (B1682113) and amide carbonyls (around 1630-1730 cm⁻¹), and C=C and C-H stretching for the aromatic rings of the Z-group and the imidazole ring of histidine. nih.govlabrulez.com The presence of a strong amide I band (C=O stretch) and amide II band (N-H bend and C-N stretch) would be indicative of the peptide backbone.

Expected IR Absorption Bands for Z-Gly-His-NHNH2:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide & Hydrazide) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Urethane) | Stretch | ~1710 |

| C=O (Amide I) | Stretch | ~1650 |

| N-H (Amide II) | Bend | ~1540 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

This table provides expected ranges for the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.netdrug-dev.com For Z-Gly-His-NHNH2, with a molecular formula of C₁₆H₂₀N₆O₄, the theoretical exact mass can be calculated.

An HRMS analysis would be expected to yield an experimental mass that is within a very narrow tolerance (typically <5 ppm) of the calculated theoretical mass, thereby confirming the elemental formula. waters.com This technique is particularly valuable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Theoretical Exact Mass Calculation for Z-Gly-His-NHNH2:

| Parameter | Value |

| Molecular Formula | C₁₆H₂₀N₆O₄ |

| Calculated Monoisotopic Mass | 360.15460 Da |

| Expected [M+H]⁺ ion | 361.16188 Da |

This table shows the calculated exact mass based on the elemental composition.

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical for the accurate and reliable characterization of the chemical compound “Z-Gly-His-NHNH2” in research contexts. These processes ensure that the chosen analytical techniques are suitable for their intended purpose, providing confidence in the quality and integrity of the generated data.

Method Optimization for Sensitivity and Selectivity

The optimization of analytical methods is a crucial step to achieve the desired levels of sensitivity and selectivity for the analysis of Z-Gly-His-NHNH2. This involves systematically adjusting various instrumental and experimental parameters to enhance the detection of the target analyte while minimizing interference from other components in the sample matrix.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer, is a commonly employed technique for the analysis of peptide-like compounds. The optimization of an HPLC method for Z-Gly-His-NHNH2 would typically involve the careful selection of the stationary phase (column), the mobile phase composition, and the gradient elution program. For instance, a reversed-phase C18 column is often a good starting point for peptide separations. harvardapparatus.com The mobile phase usually consists of an aqueous component with an acid modifier, like trifluoroacetic acid (TFA), and an organic component, such as acetonitrile (ACN). harvardapparatus.com The concentration of TFA needs to be carefully controlled to ensure reproducible results. harvardapparatus.com

Fine-tuning the gradient elution, which involves changing the proportion of the organic solvent over time, is critical for achieving good resolution and peak shape. A shallow gradient might be necessary to separate Z-Gly-His-NHNH2 from closely related impurities. The flow rate and column temperature are other parameters that can be adjusted to optimize the separation.

Mass spectrometry (MS) offers high selectivity and sensitivity for the detection of Z-Gly-His-NHNH2. tdl.org In a research setting, optimizing MS parameters would involve selecting the appropriate ionization source, such as electrospray ionization (ESI), and tuning parameters like capillary voltage, cone voltage, and gas flow rates to maximize the signal intensity of the target molecule. For quantitative studies, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance selectivity and sensitivity.

The following interactive data table illustrates a hypothetical optimization process for an HPLC-UV method for the analysis of Z-Gly-His-NHNH2.

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 250 mm | C18 provided better retention and peak shape. |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.1% TFA in Water | TFA provided sharper peaks. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile resulted in better resolution. |

| Gradient | 5-95% B in 20 min | 10-80% B in 15 min | 5-95% B in 20 min | Longer gradient improved separation from impurities. |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min provided optimal analysis time and resolution. |

| Detection Wavelength | 214 nm | 220 nm | 254 nm | 220 nm showed the best signal-to-noise ratio. |

Future Directions and Emerging Research Avenues for Z Gly His Nhnh2 Chemistry

Development of Novel Synthetic Strategies for Complex Peptide Architectures

The hydrazide moiety of Z-Gly-His-NHNH2 is a key functional group that serves as a precursor for modern peptide ligation techniques, enabling the synthesis of proteins and other complex peptide structures. researchgate.net Future research will likely focus on leveraging this reactive handle to build more intricate molecular architectures with greater efficiency.

Peptide hydrazides are crucial intermediates for conversion into peptide thioesters or azides, which are essential for native chemical ligation (NCL) and other ligation methods. researchgate.netjst.go.jp Traditional methods often involve multi-step, sequential ligations. A significant future direction is the application of "one-pot" ligation strategies, which would use fragments like Z-Gly-His-NHNH2 to assemble large proteins more efficiently by minimizing the need for intermediate purification steps. rsc.org Research into novel, highly stable resins and linkers for solid-phase peptide synthesis (SPPS) of hydrazides will also be critical, allowing for the reliable production of longer and more complex peptide hydrazide fragments for subsequent ligation. nih.govresearchgate.net

Furthermore, chemoenzymatic methods are emerging as a powerful tool. Enzymes like carboxypeptidase Y can be used for the traceless synthesis of peptide thioesters from hydrazide precursors. nih.gov Future work could explore new enzyme systems that recognize the Gly-His motif specifically, allowing for highly selective, enzyme-mediated ligations to construct complex, modified proteins that are difficult to access through purely chemical or recombinant methods alone. nih.gov

| Synthetic Strategy | Role of Hydrazide Intermediate (e.g., Z-Gly-His-NHNH2) | Potential Future Advancements | Key Research Findings |

| Native Chemical Ligation (NCL) | Serves as a stable, storable precursor to the required peptide thioester or azide (B81097). researchgate.netresearchgate.net | Development of orthogonal protecting groups compatible with the Gly-His motif for multi-segment assembly. | Hydrazide-based NCL has been successfully used for the total synthesis of proteins like the 140-amino acid α-synuclein. researchgate.net |

| One-Pot Ligation | Acts as the initial building block in a sequential, single-pot reaction cascade. | Optimization of reaction conditions to accommodate the specific reactivity of the histidine side chain and prevent side reactions. | One-pot methods using peptide hydrazides have been demonstrated for the efficient synthesis of modified histones. rsc.org |

| Solid-Phase Peptide Synthesis (SPPS) | The target molecule to be synthesized on novel, highly stable hydrazine-linker-functionalized resins. nih.gov | Creation of new resins that improve the yield and purity of long or hydrophobic peptide hydrazides containing residues like histidine. | Stable Fmoc-hydrazine trityl resins have been developed, enabling the synthesis of long peptide hydrazides (e.g., a 40-mer peptide). nih.govresearchgate.net |

| Chemoenzymatic Ligation | Substrate for enzymatic conversion into a reactive thioester surrogate. nih.gov | Discovery or engineering of enzymes that specifically recognize the Gly-His sequence for highly targeted ligation. | Sortase and Carboxypeptidase Y have been used to convert peptide hydrazides into intermediates for protein synthesis. nih.govnih.gov |

Exploration of New Biochemical Targets and Pathways for Research

The histidine residue in Z-Gly-His-NHNH2 is a powerful tool for probing biological systems, particularly those involving metal ions. The imidazole (B134444) side chain is a well-known ligand for transition metals and is a common component in the active sites of metalloenzymes. unideb.huwiley-vch.de

Future research can focus on designing novel enzyme inhibitors or probes based on the Gly-His motif. Many critical enzymes, such as carbonic anhydrases, carboxypeptidases, and various metallo-β-lactamases, utilize zinc ions coordinated by histidine residues in their active sites. wiley-vch.de By modifying the Z-Gly-His-NHNH2 backbone, it may be possible to create potent and selective inhibitors that target these enzymes, with potential therapeutic applications. The glycine (B1666218) residue provides conformational flexibility, which could be crucial for fitting into specific enzyme active sites. wiley-vch.de

Beyond inhibition, peptides incorporating the Gly-His motif can be used to create artificial metalloenzymes. By incorporating Z-Gly-His-NHNH2-derived units into larger protein scaffolds, novel catalytic sites can be engineered. These artificial enzymes could perform reactions not seen in nature, opening up new possibilities in biocatalysis and synthetic biology. wiley-vch.de

| Potential Biochemical Target Class | Role of Histidine in Active Site | Future Research Application for Gly-His Motif | Example Enzymes |

| Zinc Proteases | Coordinates with the catalytic zinc(II) ion. | Design of competitive inhibitors that chelate the active site zinc. | Carboxypeptidase A, Metallo-β-lactamases. wiley-vch.de |

| Carbonic Anhydrases | Part of a His3 binding site that coordinates the active site zinc(II). wiley-vch.de | Development of isoform-selective inhibitors for therapeutic use (e.g., in glaucoma or cancer). | Carbonic Anhydrase II. wiley-vch.de |

| Copper-Containing Enzymes | Binds to copper ions involved in redox reactions. | Creation of probes to study copper homeostasis or inhibitors of copper-dependent pathways. | Tyrosinase, Copper-containing oxidases. wiley-vch.de |

| Artificial Metalloenzymes | Serves as an engineered metal-binding site within a non-native protein scaffold. | Construction of novel catalysts for industrial or therapeutic applications by inserting Gly-His units into stable proteins. | Engineering peroxidase activity into serum albumin. |

Integration with Advanced Chemical Biology Tools and Techniques

The C-terminal hydrazide of Z-Gly-His-NHNH2 is a bioorthogonal chemical handle, meaning it can react selectively in a complex biological environment without interfering with native biochemical processes. researchgate.netkorambiotech.com This feature is ideal for integration with a host of advanced chemical biology tools.

A primary application is in bioconjugation through hydrazone formation with aldehydes or ketones. nih.gov This allows for the site-specific labeling of proteins, carbohydrates, or other biomolecules. For instance, proteins can be engineered to contain an aldehyde-bearing unnatural amino acid, which can then be specifically tagged with a Z-Gly-His-NHNH2-derived probe carrying a fluorophore or an affinity tag. Future work could involve using such probes for advanced imaging techniques like super-resolution microscopy to track protein localization and dynamics in living cells.

The hydrazide group can also be used to immobilize peptides onto surfaces for the creation of diagnostic arrays or to conjugate them to drug delivery systems like nanoparticles. nih.gov The integration of split-intein technology, which can generate C-terminal hydrazides on recombinantly expressed proteins, opens the door to using Z-Gly-His-NHNH2-like fragments to modify proteins post-translationally with unprecedented precision. nih.gov

| Chemical Biology Technique | Role of Z-Gly-His-NHNH2-derived Probe | Emerging Application |

| Bioorthogonal Labeling | The hydrazide group reacts with an aldehyde or ketone handle on a target biomolecule. korambiotech.comnih.gov | In-vivo imaging of specific proteins or glycans by conjugating the peptide to a fluorescent dye. |

| Protein Immobilization | Covalent attachment to aldehyde-functionalized surfaces (e.g., microarrays, biosensors). | Creating bioactive surfaces for studying cell adhesion or for high-throughput screening of protein-protein interactions. |

| Drug Conjugation | Linking the peptide to a therapeutic agent or a nanoparticle delivery system. | Developing targeted drug delivery vehicles where the Gly-His motif could also serve a secondary function (e.g., pH-responsive release). nih.gov |

| Split-Intein Mediated Ligation | Acts as a synthetic fragment for ligation onto a recombinantly produced protein that has been engineered to have a C-terminal hydrazide. nih.gov | Semi-synthesis of complex proteins with site-specific modifications that are not accessible through traditional recombinant expression. |

Applications in Advanced Biomaterial Development and Design

Peptides are increasingly used as building blocks for advanced biomaterials due to their biocompatibility, biodegradability, and tunable functionality. nih.gov Z-Gly-His-NHNH2 is an excellent candidate for designing novel biomaterials, particularly smart hydrogels and self-assembling nanomaterials. rsc.orgrsc.org

The histidine residue is pH-responsive; its imidazole side chain becomes protonated at acidic pH. This property can be exploited to create "smart" biomaterials that change their structure or release a payload in response to a specific pH environment, such as a tumor microenvironment or an intracellular endosome. nih.govd-nb.info For example, hydrogels formed from polymers incorporating the Gly-His motif could be designed to be stable at physiological pH but dissolve and release a drug at the lower pH of a cancer tissue. rsc.org

Furthermore, the histidine residue can coordinate with metal ions (e.g., Zn2+, Cu2+, Ni2+), driving the self-assembly of peptides into well-defined nanostructures like nanofibers, nanotubes, or nanoparticles. nih.govd-nb.info These materials have vast potential in tissue engineering, where they can mimic the native extracellular matrix, and in drug delivery, where they can serve as stable, biocompatible carriers. nih.govfrontiersin.org The flexibility of the glycine linker can facilitate the necessary conformational changes required for self-assembly.

| Biomaterial Application | Role of Gly-His Motif | Desired Properties of Material |

| pH-Responsive Drug Delivery | The imidazole side chain of histidine acts as a pH-sensitive trigger. nih.gov | Stable at physiological pH (7.4), with triggered disassembly and drug release in acidic environments (e.g., pH < 6.5). rsc.org |

| Tissue Engineering Scaffolds | Promotes cell adhesion and can be used to create metal-ion crosslinked hydrogels with tunable mechanical properties. nih.govfrontiersin.org | Biocompatible, biodegradable, mimics the extracellular matrix, and supports cell growth and differentiation. nih.govrsc.org |

| Antimicrobial Surfaces/Hydrogels | Can be incorporated into self-assembling peptides with antimicrobial activity. | Effective against pathogenic bacteria while remaining non-toxic to human cells. frontiersin.org |

| Biosensors | The metal-coordinating ability of histidine can be used to detect heavy metal ions in solution. | High sensitivity and selectivity for specific metal ions, providing a colorimetric or fluorescent readout. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Gly-His-NHNH₂, and how do reaction conditions influence purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with benzyloxycarbonyl (Z) group protection. Key variables include coupling reagent efficiency (e.g., HOBt/DIC), solvent polarity (DMF vs. DCM), and deprotection time with TFA. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) and mass spectrometry .

- Data Consideration : Pilot studies show prolonged deprotection phases (≥2 hrs) reduce side products but may degrade hydrazide groups. Tabulate retention times and m/z ratios across trials.

Q. How is Z-Gly-His-NHNH₂ characterized structurally, and what analytical techniques resolve ambiguities?

- Methodological Answer : Use NMR (¹H, ¹³C) for backbone confirmation, FTIR for hydrazide (-NHNH₂) identification (~1550 cm⁻¹), and X-ray crystallography for absolute stereochemistry. For ambiguous peaks, 2D-COSY or HSQC NMR resolves overlapping signals .

- Data Contradiction : Hydrazide IR peaks may overlap with histidine imidazole vibrations; corroborate with elemental analysis (C, H, N) for stoichiometric validation .

Advanced Research Questions

Q. What experimental design strategies mitigate Z-Gly-His-NHNH₂ instability during enzymatic assays?

- Methodological Answer : Stability challenges arise from hydrazide reactivity and histidine’s pH sensitivity. Design assays in buffered solutions (pH 6.5–7.4, 25°C) with protease inhibitors (e.g., PMSF). Monitor degradation via real-time UV-Vis (280 nm) and validate with LC-MS/MS .

- Data Contradiction Analysis : Conflicting reports on hydrazide stability under aerobic vs. anaerobic conditions suggest oxygen scavengers (e.g., sodium dithionite) improve reproducibility .

Q. How do contradictory findings on Z-Gly-His-NHNH₂’s enzyme inhibition mechanisms arise, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., substrate concentration, enzyme isoforms). Apply kinetic modeling (Michaelis-Menten with Cheng-Prusoff correction) and competitive vs. non-competitive inhibition assays. Cross-validate using isothermal titration calorimetry (ITC) for binding affinity .

- Example Data : A 2024 study found IC₅₀ values varying by 30% between recombinant vs. native enzymes, highlighting isoform-specific interactions .

Q. What computational approaches predict Z-Gly-His-NHNH₂’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with histidine’s tautomeric states and hydrazide protonation considered. Validate via MD simulations (GROMACS, 100 ns) to assess binding pose stability. Compare with mutagenesis data (e.g., His→Ala substitutions) .

- Pitfalls : Over-reliance on static docking without solvation/entropy corrections may overestimate binding energies .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Z-Gly-His-NHNH₂ scale-up for in vivo studies?

- Answer : Optimize SPPS cycles via microwave-assisted synthesis (30% yield increase) or switch to fragment condensation. Implement inline FTIR for real-time reaction monitoring .

Q. What statistical frameworks resolve reproducibility issues in Z-Gly-His-NHNH₂ bioactivity data?

- Answer : Apply mixed-effects models to account for batch variability. Use Bayesian meta-analysis to pool data from independent labs, weighting studies by methodological rigor (e.g., sample size, controls) .

Ethical and Reporting Standards

Q. Which guidelines ensure transparent reporting of Z-Gly-His-NHNH₂ preclinical data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.